Pyridine derivative 14
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Overview
Description
Pyridine derivative 14 is a compound belonging to the pyridine family, which is characterized by a six-membered heterocyclic ring containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine derivative 14 can be synthesized through several methods. One common approach involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which can be further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine derivative 14 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyridine derivative 14 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of pyridine derivative 14 involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with their metabolic processes. The compound may bind to enzymes or receptors, disrupting essential biological functions and leading to cell death .
Comparison with Similar Compounds
Thienopyridine derivatives: Known for their antimicrobial properties.
Pyrrolopyridine derivatives: Exhibiting anticancer and antiviral activities.
Oxazolopyridine derivatives: Used in the development of pharmaceuticals with various therapeutic effects.
Uniqueness: Pyridine derivative 14 stands out due to its broad spectrum of biological activities and its potential for use in multiple fields. Its unique chemical structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(4-pyrimidin-5-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C20H16N4O/c21-9-14-4-6-15(7-5-14)12-25-20-8-18(16-10-22-13-23-11-16)17-2-1-3-19(17)24-20/h4-8,10-11,13H,1-3,12H2 |
InChI Key |
CZFKXGVEBISLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2C3=CN=CN=C3)OCC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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